EDTA chromium

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

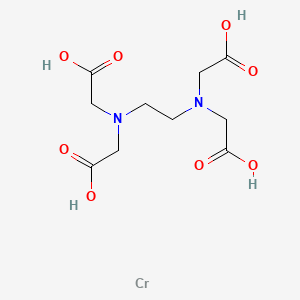

Ethylenediaminetetraacetic acid chromium, commonly referred to as EDTA chromium, is a coordination complex formed between chromium ions and ethylenediaminetetraacetic acid. Ethylenediaminetetraacetic acid is a chelating agent that binds to metal ions, forming stable complexes. Chromium, a transition metal, can exist in multiple oxidation states, with chromium(III) being the most stable and biologically relevant form. The complexation of chromium with ethylenediaminetetraacetic acid enhances its solubility and stability, making it useful in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethylenediaminetetraacetic acid chromium typically involves the reaction of chromium(III) salts, such as chromium(III) nitrate or chromium(III) chloride, with ethylenediaminetetraacetic acid in an aqueous solution. The reaction is carried out under controlled pH conditions, usually in the range of 3.8 to 4.7, to ensure optimal complexation. The reaction can be represented as follows:

Cr3++EDTA4−→[Cr(EDTA)]−

Industrial Production Methods

In industrial settings, the production of ethylenediaminetetraacetic acid chromium involves large-scale batch or continuous processes. The chromium(III) salt and ethylenediaminetetraacetic acid are dissolved in water, and the pH is adjusted using a buffer solution. The mixture is then heated to facilitate the reaction, and the resulting complex is purified through filtration and crystallization. The final product is obtained as a solid or in a concentrated solution form.

Analyse Chemischer Reaktionen

Types of Reactions

Ethylenediaminetetraacetic acid chromium undergoes various chemical reactions, including:

Complexation Reactions: Formation of stable complexes with other metal ions.

Redox Reactions: Chromium can undergo oxidation-reduction reactions, changing its oxidation state.

Substitution Reactions: Ligands in the complex can be replaced by other ligands under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, ascorbic acid.

Substitution Reagents: Ammonia, chloride ions.

Major Products Formed

Chromium(III) Complexes: Stable complexes with various ligands.

Chromium(VI) Compounds: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Ethylenediaminetetraacetic acid chromium has a wide range of applications in scientific research:

Chemistry: Used as a standard in complexometric titrations to determine metal ion concentrations.

Biology: Investigated for its role in glucose metabolism and insulin sensitivity.

Medicine: Explored for its potential in chelation therapy to remove toxic metals from the body.

Industry: Utilized in water treatment processes to sequester metal ions and prevent scale formation.

Wirkmechanismus

The mechanism of action of ethylenediaminetetraacetic acid chromium involves the chelation of chromium ions by ethylenediaminetetraacetic acid. The chelating agent binds to the metal ion through its nitrogen and oxygen atoms, forming a stable ring structure. This complexation prevents the metal ion from participating in unwanted reactions and enhances its solubility and bioavailability. The molecular targets and pathways involved include:

Metal Ion Sequestration: Binding and removal of metal ions from biological systems.

Enzyme Inhibition: Inhibition of metal-dependent enzymes by chelating the metal cofactor.

Vergleich Mit ähnlichen Verbindungen

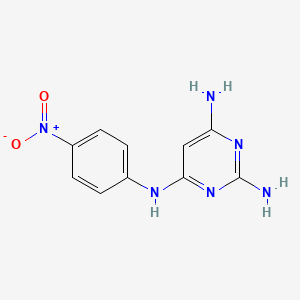

Ethylenediaminetetraacetic acid chromium can be compared with other similar compounds, such as:

Diethylenetriaminepentaacetic acid chromium: Another chelating agent with a similar structure but with an additional amine group.

Nitrilotriacetic acid chromium: A simpler chelating agent with fewer coordination sites.

Citric acid chromium: A naturally occurring chelating agent with a different coordination chemistry.

Uniqueness

Ethylenediaminetetraacetic acid chromium is unique due to its high stability and strong binding affinity for metal ions. Its ability to form stable complexes with a wide range of metal ions makes it versatile for various applications in research and industry.

Eigenschaften

CAS-Nummer |

24669-13-4 |

|---|---|

Molekularformel |

C10H16CrN2O8 |

Molekulargewicht |

344.24 g/mol |

IUPAC-Name |

2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid;chromium |

InChI |

InChI=1S/C10H16N2O8.Cr/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20); |

InChI-Schlüssel |

YJZDPFHZDKVOTR-UHFFFAOYSA-N |

Kanonische SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.[Cr] |

Verwandte CAS-Nummern |

60-00-4 (Parent) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Diethyl 2-acetamido-2-[2-(4-octanoylphenyl)ethyl]propanedioate](/img/structure/B13758440.png)